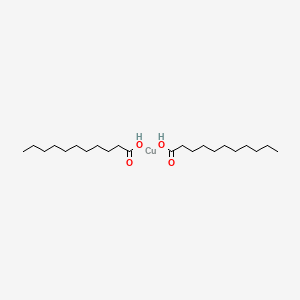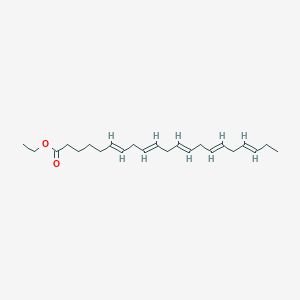
Bis(undecanoyloxy)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper undecylenate is a chemical compound that combines copper with undecylenic acid. It is primarily known for its antifungal properties and is used in various medical and industrial applications. The compound is often found in topical ointments and creams designed to treat fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper undecylenate is synthesized by reacting undecylenic acid with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the undecylenic acid is neutralized with a base like sodium hydroxide to form the sodium salt of undecylenic acid. This sodium salt then reacts with the copper salt to form copper undecylenate.
Industrial Production Methods
Industrial production of copper undecylenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified and formulated into various products, such as ointments and creams.
Chemical Reactions Analysis
Types of Reactions
Copper undecylenate undergoes several types of chemical reactions, including:
Oxidation: Copper undecylenate can be oxidized to form copper oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield copper metal and undecylenic acid.
Substitution: Copper undecylenate can participate in substitution reactions where the copper ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like zinc sulfate or calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Copper oxide and other copper salts.
Reduction: Copper metal and undecylenic acid.
Substitution: Zinc undecylenate or calcium undecylenate, depending on the substituting metal.
Scientific Research Applications
Copper undecylenate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Incorporated into topical treatments for fungal infections like athlete’s foot and ringworm.
Industry: Used in the formulation of antifungal coatings and paints.
Mechanism of Action
Copper undecylenate exerts its antifungal effects by disrupting the cell membrane of fungi. The copper ions interfere with the integrity of the fungal cell membrane, leading to cell lysis and death. Additionally, undecylenic acid inhibits the morphogenesis of fungi, preventing the transition from yeast to hyphal form, which is crucial for fungal virulence .
Comparison with Similar Compounds
Similar Compounds
- Zinc undecylenate
- Calcium undecylenate
- Undecylenic acid
Uniqueness
Copper undecylenate is unique due to the combined antifungal properties of copper and undecylenic acid. While zinc and calcium undecylenates also possess antifungal properties, copper undecylenate is often more effective due to the additional antimicrobial activity of copper ions .
Properties
Molecular Formula |
C22H44CuO4 |
|---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
copper;undecanoic acid |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13); |
InChI Key |
VEPVQOWJBBZJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.CCCCCCCCCCC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)




![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)



![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
